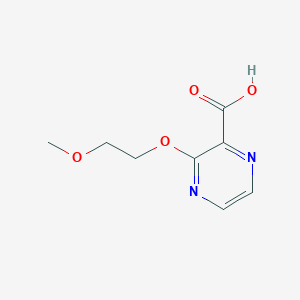

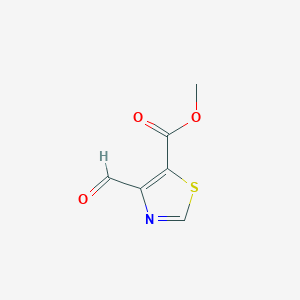

Methyl 4-formyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-formyl-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C6H5NO3S . It is a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular weight of the compound is 171.174 Da .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 171.174 Da .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Methyl 4-formyl-1,3-thiazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. Research has detailed methodologies for bromination, formylation, and other modifications to produce derivatives with potential for further chemical transformations. For example, Roy et al. (2004) described the bromination of methyl groups in isoxazole derivatives, leading to products that can be utilized in the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004). Similarly, Thumar and Patel (2009) explored the Vilsmeier–Haack reaction for synthesizing substituted thiazole-5-carboxaldehydes and their derivatives, indicating the versatility of thiazole derivatives in synthesizing biologically active molecules (Thumar & Patel, 2009).

Catalysis and Carbon Dioxide Utilization

Das et al. (2016) highlighted the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using carbon dioxide, showcasing the role of thiazole derivatives in sustainable chemistry and CO2 fixation (Das, Bobbink, Bulut, Soudani, & Dyson, 2016).

Pharmacological Research

While the directive was to exclude information on drug use, dosage, and side effects, it's worth noting that derivatives of thiazole carboxylates are extensively studied for their pharmacological potential, indicating a significant interest in these compounds within pharmaceutical research. For example, Mayhoub et al. (2011) synthesized and tested thiazoles targeting flavivirus envelope proteins, demonstrating the potential of thiazole derivatives in antiviral research (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Spectroscopic and Structural Analysis

Singh et al. (2019) conducted a comprehensive study on the electronic structure, spectroscopic features, and solvent effects of 4-methylthiadiazole-5-carboxylic acid, offering insights into the fundamental properties of thiazole derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

Safety and Hazards

“Methyl 4-formyl-1,3-thiazole-5-carboxylate” should be stored in a dark place, sealed in dry, at room temperature . It is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-formyl-1,3-thiazole-5-carboxylate are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found to have various biological activities . .

Mode of Action

The mode of action of This compound As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . .

Biochemical Analysis

Biochemical Properties

Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant

Cellular Effects

Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

methyl 4-formyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBZJSWCXNSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CS1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)

![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)